8-Mercapto-1-octanol

Catalog No.
S1921003
CAS No.
33065-54-2
M.F
C8H18OS
M. Wt
162.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Mercapto-1-octanol

CAS Number

33065-54-2

Product Name

8-Mercapto-1-octanol

IUPAC Name

8-sulfanyloctan-1-ol

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C8H18OS/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2

InChI Key

XJTWZETUWHTBTG-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCO

Canonical SMILES

C(CCCCS)CCCO

8-Mercapto-1-octanol is a thiol compound with the molecular formula C₈H₁₈OS. It features a hydroxyl group (-OH) and a thiol group (-SH) on an octane chain, which contributes to its unique chemical properties. This compound is primarily used in the formation of self-assembled monolayers on metallic surfaces, particularly gold, due to its ability to form strong covalent bonds with metal atoms. The presence of both functional groups allows for versatile applications in various fields, including materials science and biochemistry .

The primary application of 8-Mercapto-1-octanol in research involves its interaction with proteins. The thiol group can cleave disulfide bonds within proteins, a process crucial for protein studies. The hydrophobic octyl group allows the molecule to interact with protein surfaces, while the hydroxyl group provides some water solubility. This combination of properties enables 8-Mercapto-1-octanol to selectively target and modify proteins [].

  • Self-Assembly: It readily forms self-assembled monolayers (SAMs) on gold surfaces through thiol-metal interactions, which are characterized by the formation of ordered structures that can be used in sensor applications and electronic devices .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, altering its chemical reactivity and functionality .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, allowing for further functionalization of the compound in synthetic pathways .

Research indicates that 8-Mercapto-1-octanol exhibits biological activity, particularly in electrochemical applications. It has been studied for its potential in biosensors where it can facilitate electron transfer processes. Its ability to form stable SAMs can enhance the sensitivity and selectivity of biosensors by providing a controlled environment for biochemical interactions .

The synthesis of 8-Mercapto-1-octanol typically involves:

  • Alkylation of Thiols: Starting from 1-octanol, the thiol group can be introduced through various alkylation reactions involving sulfur-containing reagents.
  • Reduction of Disulfides: Another method involves the reduction of disulfide precursors to yield the desired thiol compound.
  • Direct Synthesis: Some synthetic routes may employ direct methods involving sulfur sources combined with alcohols under specific conditions to yield 8-Mercapto-1-octanol directly .

8-Mercapto-1-octanol has several notable applications:

  • Electrochemical Sensors: Its ability to form SAMs makes it suitable for use in electrochemical sensors, enhancing detection limits and response times.
  • Nanotechnology: It is utilized in the fabrication of nanostructured materials and devices due to its surface modifying properties.
  • Bioconjugation: The compound serves as a linker in bioconjugation strategies, facilitating the attachment of biomolecules to surfaces for various biomedical applications .

Studies have shown that 8-Mercapto-1-octanol interacts effectively with various metal surfaces, particularly gold. These interactions are crucial for the stability and functionality of SAMs formed on these surfaces. The electrochemical properties of these layers have been extensively studied, revealing insights into charge transfer mechanisms and surface reactivity under different conditions .

Several compounds share structural similarities with 8-Mercapto-1-octanol. Below is a comparison highlighting their unique characteristics:

Compound NameFunctional GroupsUnique Features
1-Octanethiol-SHSimple thiol without hydroxyl group
8-Amino-1-octanol-NH₂ and -OHAmino group provides different reactivity
8-Mercaptooctanoic Acid-SH and -COOHCarboxylic acid enhances solubility and reactivity
3-Mercaptopropionic Acid-SH and -COOHShorter chain length affects self-assembly properties

These compounds exhibit varying degrees of reactivity and application potential based on their functional groups and chain lengths. The presence of both hydroxyl and thiol groups in 8-Mercapto-1-octanol allows for unique interactions not found in simpler thiols or other functionalized compounds .

Thiol-Epoxide Coupling Strategies

The thiol-epoxide coupling reaction represents one of the most efficient and regioselective approaches for synthesizing 8-mercapto-1-octanol. This method leverages the base-catalyzed ring-opening reaction of epoxides with thiol nucleophiles, proceeding through a well-defined mechanism that yields β-hydroxythioether linkages [3] [4].

The fundamental reaction mechanism involves nucleophilic attack by the thiolate anion on the epoxide ring, followed by ring opening to generate the desired mercaptoalcohol product. Under basic conditions, thiols are deprotonated to form reactive thiolate anions, which function as powerful nucleophiles capable of attacking the electrophilic carbon centers of epoxide rings [4] [5]. The reaction proceeds via an S_N2 mechanism, ensuring high regioselectivity and minimal side product formation [6] [7].

For 8-mercapto-1-octanol synthesis, 1,2-epoxyoctane serves as the primary epoxide substrate. The reaction typically employs catalytic amounts of strong bases such as sodium hydroxide, potassium hydroxide, or tertiary amines like 1-methylimidazole [7]. Optimal reaction conditions involve temperatures ranging from 50 to 80 degrees Celsius in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [8].

The reaction kinetics demonstrate remarkable efficiency, with conversion rates often exceeding 90 percent within 2 to 6 hours under optimized conditions [7]. The high efficiency stems from the favorable thermodynamics of epoxide ring opening, driven by the release of ring strain inherent in three-membered ring systems [5]. The angle strain and torsional strain present in epoxides create a driving force for nucleophilic attack, even when the leaving group (alkoxide) is not particularly favorable [5].

Recent investigations have demonstrated that the reaction can proceed under mild conditions with exceptional chemoselectivity. Studies utilizing photoinduced anionic curing mechanisms have shown quantitative conversion of epoxide and thiol functionalities under ambient temperature conditions with appropriate photocatalysts [6]. These developments offer potential pathways for more environmentally sustainable synthesis protocols.

The stereochemical outcome of thiol-epoxide coupling reactions depends significantly on the substitution pattern of the epoxide substrate. For terminal epoxides like 1,2-epoxyoctane, nucleophilic attack preferentially occurs at the less substituted carbon center, yielding the primary alcohol functionality characteristic of 8-mercapto-1-octanol [5]. This regioselectivity aligns with both steric and electronic factors that favor attack at the less hindered position.

Mercaptoalkylation of Terminal Diols

Mercaptoalkylation represents an alternative synthetic strategy that involves the direct introduction of mercapto functionality into terminal diols through nucleophilic substitution reactions. This approach typically utilizes 1,8-octanediol as the starting material, which undergoes selective functionalization at one of the terminal hydroxyl groups [9].

The mercaptoalkylation process generally requires activation of the hydroxyl group through conversion to a suitable leaving group. Common activating agents include tosyl chloride, mesyl chloride, or phosphorus tribromide, which convert the primary alcohol into more reactive intermediates [10] [11]. The resulting tosylate or halide derivatives then undergo nucleophilic substitution with sulfur-containing nucleophiles such as thiourea, potassium hydrosulfide, or sodium thioacetate [12].

When utilizing thiourea as the nucleophile, the reaction proceeds through formation of an alkyl isothiouronium salt intermediate, which subsequently undergoes hydrolysis under basic conditions to liberate the free thiol functionality [12] [13]. This two-step protocol offers advantages in terms of minimizing competing reactions and achieving high chemical yields.

The reaction conditions for mercaptoalkylation typically involve elevated temperatures ranging from 100 to 120 degrees Celsius in polar protic or aprotic solvents [14]. Reaction times vary from 4 to 8 hours depending on the specific nucleophile employed and the reaction temperature. The process generally achieves yields in the range of 70 to 85 percent, with selectivity influenced by the choice of leaving group and reaction conditions.

A significant advantage of the mercaptoalkylation approach lies in its compatibility with readily available starting materials. 1,8-Octanediol is commercially accessible at high purity and relatively low cost, making this synthetic route attractive for larger-scale preparations [9]. Additionally, the reaction can be conducted using conventional laboratory equipment without requiring specialized apparatus or extreme reaction conditions.

The selectivity of mercaptoalkylation reactions can be enhanced through careful control of stoichiometry and reaction conditions. Employing slight excesses of the nucleophile and maintaining anhydrous conditions help minimize side reactions such as elimination or competing nucleophilic attacks [15]. Temperature control proves particularly important, as elevated temperatures may promote elimination reactions that reduce overall yields.

Industrial Manufacturing Processes

Industrial production of 8-mercapto-1-octanol predominantly relies on continuous flow processes that maximize efficiency and minimize waste generation. The scale-up from laboratory synthesis requires careful consideration of heat transfer, mass transfer, and reaction kinetics to ensure consistent product quality and economic viability [16].

The most widely adopted industrial approach utilizes the reaction between 1-octene and hydrogen sulfide under controlled radical conditions. This process, known as radical hydrothiolation, proceeds through a free-radical chain mechanism that adds hydrogen sulfide across the carbon-carbon double bond in an anti-Markovnikov fashion [17] [16]. The reaction typically employs radical initiators such as azobisisobutyronitrile or dibenzoyl peroxide at temperatures ranging from 80 to 150 degrees Celsius [18].

Industrial reactors for 8-mercapto-1-octanol production are typically designed as tubular or stirred tank reactors equipped with efficient heat removal systems. The exothermic nature of the hydrothiolation reaction necessitates careful temperature control to prevent thermal runaway and ensure product selectivity [16]. Reaction pressures are maintained between 10 and 50 atmospheres to enhance hydrogen sulfide solubility and reaction rates.

The industrial process incorporates several key design features to optimize production efficiency. Continuous hydrogen sulfide feed systems ensure consistent stoichiometry throughout the reaction, while online monitoring of reaction temperature and pressure enables real-time process adjustments [16]. Catalyst systems based on magnesium oxide or anion exchange resins facilitate enhanced reaction rates and selectivity compared to thermal processes [16].

Product separation and purification in industrial settings typically employ multi-stage distillation systems operating under reduced pressure to minimize thermal degradation . The initial crude product undergoes vacuum distillation to remove unreacted starting materials and low-boiling impurities, followed by precision fractionation to achieve the desired purity specifications.

Quality control in industrial manufacturing encompasses comprehensive monitoring of raw material purity, reaction conditions, and final product specifications. Automated sampling systems coupled with online analytical techniques such as gas chromatography enable continuous quality assessment throughout the production campaign . Critical parameters including water content, acid value, and mercaptan purity are monitored to ensure compliance with customer specifications.

Environmental considerations play an increasingly important role in industrial 8-mercapto-1-octanol production. Modern facilities incorporate hydrogen sulfide recovery systems that capture and recycle unreacted feedstock, reducing both environmental emissions and raw material costs [20]. Additionally, advanced wastewater treatment systems ensure that sulfur-containing effluents meet stringent environmental discharge standards.

The economics of industrial 8-mercapto-1-octanol production depend heavily on raw material costs, energy consumption, and capital equipment requirements. Current market trends favor processes that minimize hydrogen sulfide consumption while maximizing product yields [21]. Process intensification techniques, including microreactor technology and enhanced heat integration, offer potential pathways for improving overall process economics.

Purification Techniques and Quality Control Metrics

The purification of 8-mercapto-1-octanol requires specialized techniques that address the unique chemical properties of mercaptoalcohols, particularly their susceptibility to oxidation and their characteristic odor profiles. Effective purification strategies must balance product purity requirements with economic considerations while ensuring worker safety and environmental compliance [22].

Vacuum distillation represents the most widely employed purification technique for 8-mercapto-1-octanol, taking advantage of the compound's moderate volatility and thermal stability. The process typically operates at reduced pressures between 10 and 50 millimeters of mercury, corresponding to boiling points of 115 to 140 degrees Celsius [1]. These conditions minimize thermal exposure while enabling efficient separation of 8-mercapto-1-octanol from higher and lower boiling impurities.

The distillation apparatus requires specialized design considerations to handle sulfur-containing compounds effectively. Stainless steel or glass construction prevents corrosion, while inert atmosphere blanketing minimizes oxidative degradation during processing [23]. Temperature monitoring and control systems ensure precise separation while preventing thermal decomposition that could generate malodorous by-products.

Column chromatography offers superior purification capabilities for analytical and small-scale preparative applications. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems typically achieve purities exceeding 98.5 percent [24]. The chromatographic separation exploits differences in polarity between 8-mercapto-1-octanol and potential impurities, enabling precise fractionation of closely related compounds.

Advanced chromatographic techniques including preparative high-performance liquid chromatography provide exceptional purification capabilities for high-value applications [25]. These methods achieve purities greater than 99 percent but are generally limited to smaller scales due to economic considerations. Reversed-phase chromatography with appropriate mobile phase gradients enables baseline separation of 8-mercapto-1-octanol from structural analogs and degradation products.

Crystallization techniques, while less commonly employed, offer potential advantages for specific applications requiring exceptional purity. Low-temperature crystallization from petroleum ether or similar non-polar solvents can achieve purities of 92 to 96 percent with acceptable recovery rates [26]. The crystallization process requires careful control of cooling rates and seeding to ensure consistent crystal morphology and purity.

Quality control protocols for 8-mercapto-1-octanol encompass multiple analytical techniques designed to verify product specifications and detect potential impurities. Gas chromatography with flame ionization detection serves as the primary purity analysis method, typically achieving detection limits below 0.01 percent for most organic impurities [27] [28]. The analysis employs capillary columns with appropriate stationary phases to ensure baseline separation of 8-mercapto-1-octanol from potential interferents.

Water content determination utilizes Karl Fischer titration methodology, which provides accurate and precise measurements of trace moisture levels [29]. Specifications typically require water content below 0.1 percent to ensure product stability and performance in downstream applications. Automated Karl Fischer instruments enable rapid analysis with minimal operator intervention.

Refractive index measurements provide a rapid quality control parameter that correlates with product purity and composition. The refractive index of pure 8-mercapto-1-octanol at 20 degrees Celsius typically ranges from 1.482 to 1.486, with deviations indicating potential impurities or degradation [1]. This technique offers advantages in terms of speed and simplicity for routine quality control applications.

Elemental analysis for sulfur content serves as an additional quality control parameter, confirming the theoretical sulfur percentage of approximately 19.7 percent. Deviations from expected values may indicate incomplete synthesis, degradation, or contamination with sulfur-free impurities [30]. Modern analytical techniques including inductively coupled plasma spectroscopy enable rapid and accurate sulfur determination.

The implementation of comprehensive quality control programs requires integration of multiple analytical techniques with appropriate sampling protocols and statistical process control methodologies. Control charts and trend analysis enable early detection of process deviations and facilitate proactive quality management [29]. Documentation and traceability systems ensure compliance with regulatory requirements and customer specifications.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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